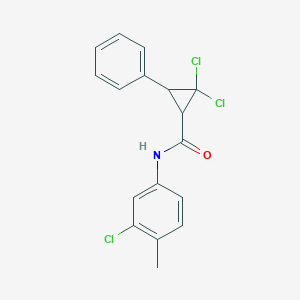
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications.
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate inflammatory responses. Additionally, it has been investigated for its potential use in regulating glucose metabolism and insulin sensitivity in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one for lab experiments is its broad spectrum of pharmacological activities. This makes it a useful tool for investigating various diseases and signaling pathways. Additionally, it has been found to exhibit low toxicity in vitro, which makes it a relatively safe compound for use in cell-based assays. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research related to (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Finally, there is a need for the development of novel formulations and delivery systems to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3-methyl-2-phenylthio-2-thioxoacetohydrazide in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the final product.
Aplicaciones Científicas De Investigación
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a diagnostic and therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H17BrN2O3S |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O3S/c1-3-25-15-10-12(9-14(20)17(15)23)11-16-18(24)22(2)19(26-16)21-13-7-5-4-6-8-13/h4-11,23H,3H2,1-2H3/b16-11+,21-19? |
Clave InChI |
XBXLMFFUVKCVPS-CLEIAUBXSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)


![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
![5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298327.png)
![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)